molecular formula C10H16Cl2N2 B2784532 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 3415-33-6

4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No.: B2784532
CAS No.: 3415-33-6
M. Wt: 235.15
InChI Key: PFTUAHCMYFRBTH-UHFFFAOYSA-N
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Description

4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzodiazepines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and other chemical entities.

Biology: In biological research, 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is utilized to study the effects of benzodiazepines on biological systems. It helps in understanding the interaction of benzodiazepines with various receptors and enzymes.

Medicine: Medically, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating anxiety, insomnia, and other neurological disorders.

Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also employed in the manufacturing of pharmaceuticals and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces a calming effect on the brain, leading to its anxiolytic and sedative properties.

Molecular Targets and Pathways:

  • GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.

  • Pathways: The activation of GABA-A receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability.

Comparison with Similar Compounds

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Clonazepam

Uniqueness: 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is unique in its chemical structure and its specific interaction with GABA receptors. While similar compounds like diazepam and alprazolam are also benzodiazepines, the presence of the 4-methyl group in this compound may confer distinct pharmacological properties.

Properties

IUPAC Name

4-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12-7-6-11-10-5-3-2-4-9(10)8-12;;/h2-5,11H,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTUAHCMYFRBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=CC=CC=C2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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